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molecular formula C25H28O6 B1662517 beta-Mangostin CAS No. 20931-37-7

beta-Mangostin

Cat. No. B1662517
M. Wt: 424.5 g/mol
InChI Key: YRKKJHJIWCRNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461360B2

Procedure details

O-Methyl γ-mangostins such as β-mangostin, 3-O-methyl-γ-mangostin, 6,7-dimethyl-γ-mangostin and 3,6,7-trimethyl-γ-mangostin are conveniently converted to α-mangostin first by demethylation using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) and then subjected to inventive O-demethylation process to obtain γ-mangostin in good yield and high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6,7-dimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3,6,7-trimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:31])=[CH:3][CH2:4][C:5]1[C:10]([OH:11])=[C:9]2[C:12]([C:14]3[C:19]([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])=[C:18]([O:25]C)[C:17]([OH:27])=[CH:16][C:15]=3[O:28][C:8]2=[CH:7][C:6]=1[O:29]C)=[O:13].CC(C)=CCC1C(O)=C2C(C3C(OC2=CC=1O)=CC(O)=C(OC)C=3CC=C(C)C)=O.[C-]#N.[Na+]>CS(C)=O>[CH3:1][C:2]([CH3:31])=[CH:3][CH2:4][C:5]1[C:6]([OH:29])=[CH:7][C:8]2[O:28][C:15]3[CH:16]=[C:17]([OH:27])[C:18]([OH:25])=[C:19]([CH2:20][CH:21]=[C:22]([CH3:23])[CH3:24])[C:14]=3[C:12](=[O:13])[C:9]=2[C:10]=1[OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)OC)O)O2)OC)C
Step Two
Name
3-O-methyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
6,7-dimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
3,6,7-trimethyl-γ-mangostin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)OC)CC=C(C)C)O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCC=1C(=CC2=C(C1O)C(=O)C3=C(C=C(C(=C3CC=C(C)C)O)O)O2)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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